![molecular formula C13H16N2O5 B361822 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid CAS No. 346725-39-1](/img/structure/B361822.png)
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolic Pathways and Derivatives : A study on the in vivo metabolism of psychoactive phenethylamines in rats identified several metabolites involving deamination and subsequent reduction or oxidation processes, suggesting potential metabolic pathways that could be relevant for related compounds including 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid (Kanamori et al., 2002).
Analgesic and Anti-inflammatory Properties : Research on mesoionic sydnonyl styrylketones, which share structural features with the subject compound, showed significant analgesic and anti-inflammatory effects, suggesting similar potential applications for this compound in developing safer analgesic and anti-inflammatory agents (Deshpande et al., 2011).
Microbiota-Produced Metabolites : A study on the effects of hydroxycinnamic acid derivatives, which are structurally related to the subject compound, showed that metabolites produced by gut microbiota from these compounds can improve metabolic conditions in mice. This suggests the potential for researching similar effects of microbiota-derived metabolites from this compound (Ohue‐Kitano et al., 2019).
Analgesic Activity of Derivatives : Derivatives of 2,4-dioxobutanoic acid, structurally akin to the subject compound, demonstrated analgesic activity comparable to known analgesics, indicating potential for pain management applications (Pulina et al., 2020).
Propriétés
IUPAC Name |
4-[2-[2-(4-methoxyphenyl)acetyl]hydrazinyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-20-10-4-2-9(3-5-10)8-12(17)15-14-11(16)6-7-13(18)19/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYSLMHYAMLTOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

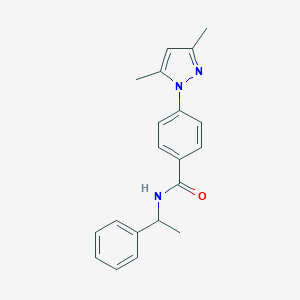

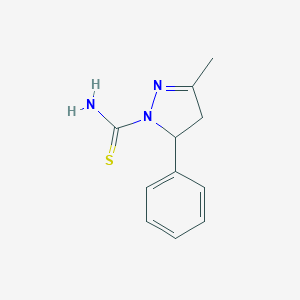
![3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B361751.png)
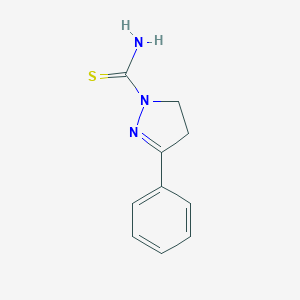


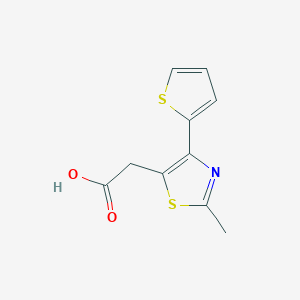
![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)
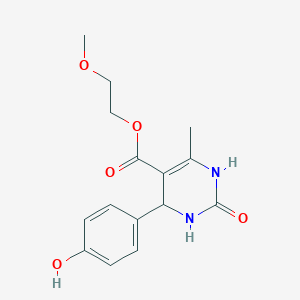
![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)
